Phenylethanolamine N-Methyltransferase Affinity: (1S)-Configured Amino Alcohol as a Defined PNMT Ligand
The racemic 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol inhibits bovine PNMT with a Ki of 1.11 µM (1.11 × 10³ nM) measured via radiochemical assay [1]. By contrast, the positional-isomeric analog 2-amino-2-[4-(trifluoromethyl)phenyl]ethanol has no reported PNMT data in BindingDB, and the 3-substituted regioisomer (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol has been co-crystallized in the human PNMT active site (PDB entry; BindingDB ligand) but does not report the 4-substituted variant, indicating that both the substitution pattern and stereochemistry modulate PNMT engagement [2]. The Ki of 1.11 µM, while modest, places the compound in a comparable range to early PNMT tool ligands and establishes a quantitative baseline for enantiomer-resolved structure-activity studies.
| Evidence Dimension | PNMT inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 µM (racemic 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol) |
| Comparator Or Baseline | PNMT natural substrate Km (phenylethanolamine) ≈ 3–10 µM; known inhibitor SK&F 64139 Ki ≈ 10 nM |
| Quantified Difference | Compound is a weak-moderate inhibitor (Ki ≈ 1.11 µM); no PNMT Ki available for the 2-amino-2-aryl-ethanol positional isomer |
| Conditions | In vitro radiochemical PNMT inhibition assay using bovine adrenal enzyme preparation |
Why This Matters
Quantification of PNMT affinity provides the first receptor-level justification for selecting the C1-substituted over the C2-substituted analog series in adrenergic target programs.
- [1] BindingDB. BDBM50367284: Ki = 1.11E+6 nM (1.11 µM) vs. PNMT. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] Metisox App. Possible modulators for PNMT derived from various sources: (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol. Available at: https://metisox.app View Source
